2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile
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Description
This compound, also known as 2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile, has a molecular formula of C14H9ClF3N3S . It has an average mass of 343.755 Da and a monoisotopic mass of 343.015778 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 463.8±45.0 °C at 760 mmHg . The melting point and flash point are not available .Scientific Research Applications
Materials Science and Environmental Applications
Polyfluoroalkyl Chemicals Degradation : A review on the environmental biodegradability of polyfluoroalkyl chemicals, which are structurally related due to their fluorinated moieties, discusses the pathways and mechanisms for microbial degradation. Such studies are crucial for understanding how compounds with fluorinated components, similar to the trifluoromethyl group in the compound of interest, behave in environmental contexts (Liu & Mejia Avendaño, 2013).
Photocatalysis in Pollutant Oxidation : Research into photocatalytic treatments for the oxidation of reduced sulfur compounds indicates the potential for similar compounds to be used in environmental remediation technologies. Photocatalytic processes can degrade various pollutants, highlighting the importance of understanding the reactivity of sulfur-containing compounds (Cantau et al., 2007).
Synthetic Chemistry and Catalysis
Nitrile-Stabilized Carbanions : Studies on the addition and substitution reactions of nitrile-stabilized carbanions provide insights into synthetic strategies that could be applicable for modifying or synthesizing compounds with nitrile groups, similar to the one in the compound of interest. Such reactions are fundamental in organic synthesis, offering pathways to a wide range of products (Arseniyadis et al., 1984).
Trifluoromethylation : The use of trifluoromethanesulfonyl chloride for the formation of C–CF3 bonds highlights the ongoing research into trifluoromethylation reactions, which are relevant for introducing trifluoromethyl groups into various molecules. Such chemistry is significant for the development of materials and pharmaceuticals with enhanced properties (Chachignon et al., 2017).
properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3S/c1-8-4-11(14(16,17)18)10(5-19)13(21-8)22-7-9-2-3-12(15)20-6-9/h2-4,6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFUZYQLUOCFAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CN=C(C=C2)Cl)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile |
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